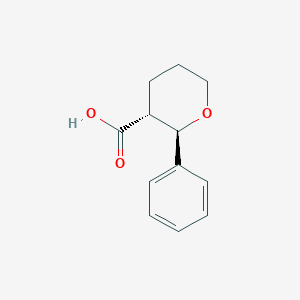

(2R,3R)-2-Phenyloxane-3-carboxylic acid

Description

BenchChem offers high-quality (2R,3R)-2-Phenyloxane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-Phenyloxane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-phenyloxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTXACXZZGZCLU-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Critical Role of Ionization in Molecular Function and Design

An In-Depth Technical Guide to the pKa Values and Ionization Properties of Phenyloxane Carboxylic Acids

In the landscape of drug discovery and materials science, the ionization constant (pKa) of a molecule is a cornerstone physicochemical property.[1] It governs a molecule's charge state at a given pH, which in turn dictates fundamental behaviors such as aqueous solubility, lipophilicity, membrane permeability, and binding interactions with biological targets.[2][3][4][5] For researchers, scientists, and drug development professionals, a profound understanding of pKa is not merely academic; it is a predictive tool essential for rational molecular design and lead optimization.[1]

This guide focuses on a specific and important class of molecules: phenyloxane carboxylic acids. These compounds, characterized by a carboxylic acid moiety linked to a phenyl ring via an ether linkage, are prevalent scaffolds in medicinal chemistry and herbicide development.[6][7] Their unique structural arrangement presents an interesting interplay of electronic effects that modulate the acidity of the carboxyl group. Understanding and predicting the pKa of these molecules allows scientists to fine-tune their properties to enhance bioavailability, optimize formulation, and ultimately, improve therapeutic efficacy and safety.[3][8]

This document provides a senior application scientist's perspective on the theoretical underpinnings, experimental determination, and practical implications of pKa for phenyloxane carboxylic acids.

Theoretical Framework: Understanding Acidity in Phenyloxane Carboxylic Acids

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. Any structural feature that stabilizes this negative charge will increase the acidity of the parent molecule, resulting in a lower pKa value.[9] In phenyloxane carboxylic acids, several electronic factors are at play.

The Ionization Equilibrium

The fundamental process is the reversible dissociation of the carboxylic acid proton in an aqueous environment. The equilibrium constant for this reaction is the acid dissociation constant (Ka), and its negative logarithm is the pKa.

Caption: Influence of substituents on anion stability and acidity.

Methodologies for pKa Determination

Accurate pKa determination is crucial and can be achieved through various experimental and computational techniques. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound, such as solubility and chromophore presence. [1]

Experimental Approaches

Potentiometric Titration: This is considered a gold-standard method for its precision and accuracy. [10]It involves titrating a solution of the phenyloxane carboxylic acid with a standardized basic solution (e.g., carbonate-free NaOH). A pH electrode monitors the pH change throughout the titration. The pKa is determined from the half-equivalence point of the resulting titration curve, where pH = pKa.

Protocol: pKa Determination by Potentiometric Titration

-

Reagent & Sample Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by boiling and cooling deionized water before adding the NaOH pellets. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).

-

Accurately weigh a sufficient amount of the purified phenyloxane carboxylic acid to prepare a solution of known concentration (e.g., 0.01 M). Dissolve it in a suitable solvent, typically a water-cosolvent mixture (e.g., water/methanol) if solubility is low. [10]

-

-

Instrument Calibration & Setup:

-

Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use an auto-titrator or a calibrated burette to add the standardized NaOH solution. A magnetic stirrer should be used for continuous mixing.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence volume (Vₑ) by identifying the inflection point of the sigmoid curve. This can be done accurately by plotting the first derivative (ΔpH/ΔV) against V, where the peak corresponds to Vₑ.

-

The half-equivalence volume is Vₑ/2. The pH at this volume on the titration curve is the experimental pKa of the phenyloxane carboxylic acid.

-

UV-Vis Spectrophotometry: This method is highly sensitive and requires less sample than potentiometry. [10]It is applicable if the phenyloxane carboxylic acid has a UV-active chromophore (the phenyl ring) near the ionizable center, causing the protonated (R-COOH) and deprotonated (R-COO⁻) forms to have different UV-Vis absorption spectra. A series of solutions at different known pH values are prepared, their spectra are recorded, and the pKa is calculated from the change in absorbance at a specific wavelength. [10]

Computational Prediction

In early-stage drug discovery, where large numbers of compounds are synthesized, computational methods provide a rapid, cost-effective way to estimate pKa. [11][12]These in silico tools use various approaches:

-

Empirical Methods: Based on quantitative structure-property relationships (QSPR), these methods use databases of known pKa values to derive predictive equations based on molecular fragments and topological descriptors. [12]* Quantum Mechanical (QM) Methods: These first-principles methods, often employing Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a simulated solvent environment (e.g., using a Polarized Continuum Model). [11][13]While computationally intensive, they can be highly accurate and are not reliant on existing experimental data for similar structures. [14][15][16] The combination of computational prediction for high-throughput screening followed by experimental validation of key compounds represents a robust and efficient strategy. [1]

pKa Data and Structure-Acidity Relationships

The impact of the structural features discussed previously can be clearly observed by comparing the pKa values of related compounds.

| Compound | Structure | pKa (approx. at 25°C) | Key Structural Feature |

| Acetic Acid | CH₃COOH | 4.76 | Alkyl group (reference) |

| Benzoic Acid | C₆H₅COOH | 4.20 | Phenyl group (weak -I effect) |

| Phenoxyacetic Acid | C₆H₅OCH₂COOH | 3.17[17][18] | Ether oxygen (-I effect) |

| 4-Nitrophenoxyacetic Acid | O₂NC₆H₄OCH₂COOH | 2.87 | Strong EWG (-NO₂) |

| 4-Methoxyphenoxyacetic Acid | CH₃OC₆H₄OCH₂COOH | 3.22 | EDG (-OCH₃) |

Data compiled from various sources for illustrative purposes. Actual values may vary slightly based on experimental conditions.

This data clearly demonstrates the significant acid-strengthening effect of the phenoxy group compared to simple alkyl or phenyl groups. Furthermore, the addition of a strong electron-withdrawing nitro group at the para position further lowers the pKa, while an electron-donating methoxy group slightly increases it, as predicted by theory.

Implications in Drug Development

The pKa of a phenyloxane carboxylic acid is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [2][4][5]

-

Absorption: According to the pH-partition hypothesis, molecules are more readily absorbed across lipid membranes in their neutral, unionized form. [4]A phenyloxane carboxylic acid with a pKa of ~3.0 will be predominantly ionized in the neutral pH of the intestines (pH ~6.5-7.4), which can limit its passive diffusion. However, in the highly acidic environment of the stomach (pH ~1.5-3.5), a greater fraction will be in the neutral form, potentially allowing for some gastric absorption.

-

Solubility: The ionized carboxylate form is significantly more water-soluble than the neutral acid form. [3]This is crucial for drug formulation, especially for intravenous administration where high aqueous solubility is required. [8]By selecting the appropriate salt form or adjusting the formulation pH, solubility can be optimized.

-

Distribution and Target Binding: The charge state of a drug affects its ability to cross biological barriers like the blood-brain barrier and influences how it binds to its target protein. [5]Ionic interactions, such as salt bridges between a negatively charged carboxylate and a positively charged amino acid residue (e.g., lysine, arginine) in a receptor, are often key components of a drug's mechanism of action.

Conclusion

For scientists engaged in the design and development of molecules based on the phenyloxane carboxylic acid scaffold, a comprehensive grasp of pKa and ionization is indispensable. The acidity of these compounds is dictated by a nuanced interplay of inductive and resonance effects originating from the core structure and its substituents. This guide has outlined the theoretical principles governing these properties, detailed robust experimental and computational methods for their determination, and highlighted their profound impact on the biopharmaceutical behavior of a drug candidate. By leveraging this knowledge, researchers can rationally engineer molecules with optimized ionization profiles, thereby accelerating the journey from chemical entity to effective therapeutic agent.

References

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

-

Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(9), 1963-1974. Available from: [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Nakai, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(11), 3169. Available from: [Link]

-

Al-Iraqi, W. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 661-676. Available from: [Link]

-

Ho, J., & Coote, M. L. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. Available from: [Link]

-

Wikipedia. (n.d.). Phenoxyacetic acid. Available from: [Link]

-

Routledge. (2013). Computational Approaches for the Prediction of pKa Values - 1st Edition. Available from: [Link]

-

ResearchGate. (2015). Computational Approaches to Predict pKa Values. Available from: [Link]

-

FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). Available from: [Link]

-

Kass, S. R. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 16996–17004. Available from: [Link]

-

Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

-

PubChem. (n.d.). (2R,3S)-2-phenyloxolane-3-carboxylic acid. Available from: [Link]

-

PubChem. (n.d.). 3-Phenyloxirane-2-carboxylic acid. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ResearchGate. (2015). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Available from: [Link]

-

PubChem. (n.d.). Phenoxyacetic Acid. Available from: [Link]

-

JETIR. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

-

Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available from: [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. Available from: [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on pKa. Available from: [Link]

-

Scribd. (n.d.). Substituent Effects on Phenol Acidity. Available from: [Link]

-

Paszko, T. (2021). Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation?. Scientific Reports, 11(1), 1-14. Available from: [Link]

-

ChemSynthesis. (n.d.). 3-phenyl-2-oxiranecarboxylic acid. Available from: [Link]

-

Paszko, T., & Oleszczuk, P. (2020). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Molecules, 25(18), 4235. Available from: [Link]

-

ResearchGate. (2001). Substituent effects on the physical properties and pKa of phenol. Available from: [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available from: [Link]

-

Chemistry LibreTexts. (2014). 10.7: Ionization of Carboxylic Acids. Available from: [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. drughunter.com [drughunter.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. jetir.org [jetir.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agendabookshop.com [agendabookshop.com]

- 15. routledge.com [routledge.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Phenoxyacetic acid price,buy Phenoxyacetic acid - chemicalbook [chemicalbook.com]

- 18. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: (R)-TRIP in Asymmetric Organocatalysis

An in-depth analysis of the scientific literature indicates that "(2R,3R)-2-Phenyloxane-3-carboxylic acid" is not a commonly utilized or documented catalyst in the field of organocatalysis. To provide a valuable and scientifically grounded guide in the spirit of your request, this document will focus on a widely employed and highly effective class of chiral Brønsted acid organocatalysts: Chiral Phosphoric Acids (CPAs) .

Specifically, we will explore the application of (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) , a cornerstone catalyst in modern asymmetric synthesis. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and mechanistic insights into its use.

Introduction to (R)-TRIP: A Privileged Catalyst Scaffold

(R)-TRIP belongs to the C₂-symmetric 1,1'-bi-2-naphthol (BINOL)-derived phosphoric acid family of organocatalysts. Its structure features a chiral BINOL backbone that creates a well-defined, sterically demanding chiral pocket. The bulky 2,4,6-triisopropylphenyl (TRIP) groups at the 3 and 3' positions are crucial for inducing high levels of stereoselectivity. The acidic proton on the phosphate moiety acts as a Brønsted acid, activating electrophiles through hydrogen bonding in a chiral environment. This dual functionality of a chiral scaffold and a Brønsted acidic site makes (R)-TRIP a powerful tool for a wide range of enantioselective transformations.

Core Application: Enantioselective Pictet-Spengler Reaction

A classic and highly valuable application of (R)-TRIP is in the enantioselective Pictet-Spengler reaction, which is a fundamental transformation for the synthesis of tetrahydro-β-carbolines and related nitrogen-containing heterocyclic scaffolds present in numerous natural products and pharmaceuticals.

Reaction Principle: The reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by a cyclization step. (R)-TRIP catalyzes the cyclization by protonating the intermediate imine, which enhances its electrophilicity and directs the nucleophilic attack of the indole ring from one enantiotopic face, thereby controlling the stereochemistry of the newly formed stereocenter.

Mechanistic Insight: The catalytic cycle, as supported by numerous studies, involves the formation of a chiral ion pair between the protonated imine and the conjugate base of the CPA catalyst. The bulky TRIP groups on the catalyst effectively shield one face of the imine, allowing the intramolecular cyclization to occur preferentially from the other face, leading to a high enantiomeric excess of one enantiomer of the product.

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of (2R,3R)-2-Phenyloxane-3-carboxylic acid

Welcome to the technical support center for (2R,3R)-2-Phenyloxane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stereochemical purity of this compound during experimental manipulations. The inherent structural features of this molecule present a tangible risk of racemization or epimerization, which can significantly impact its biological activity and therapeutic efficacy. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to prevent the loss of stereochemical integrity.

Troubleshooting Guide: Diagnosing and Preventing Stereochemical Scrambling

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: I'm observing a significant loss of diastereomeric purity after my amide coupling reaction. What is the primary cause and how can I prevent it?

Answer: The most probable cause is base-catalyzed epimerization at the C3 position . The proton on the carbon alpha to the carboxylic acid (the C3-H) is acidic. During the activation of the carboxylic acid for amide coupling, the presence of a base can abstract this proton, forming a planar enolate intermediate.[1][2][3] Subsequent reprotonation of this achiral intermediate can occur from either face, leading to a mixture of diastereomers (epimerization).[4][5]

Causality & In-Depth Solution:

-

Base Selection is Critical: Standard tertiary amine bases like triethylamine (TEA) are often strong enough to promote enolization.

-

Solution: Switch to a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These bases are less likely to abstract the alpha-proton due to steric hindrance but are effective at neutralizing the acids generated during the coupling reaction.[6]

-

-

Coupling Reagent Choice Matters: Some older coupling reagents can lead to the formation of highly reactive intermediates, such as 5(4H)-oxazolones (azlactones), which have a very acidic alpha-proton and are prone to racemization.[7]

-

Solution: Employ modern uronium/aminium salt-based coupling reagents known to suppress racemization by promoting rapid amide bond formation, which outcompetes the epimerization pathway.[7][8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , especially when used with additives like HOAt (1-Hydroxy-7-azabenzotriazole), are highly effective.[7][9][10]

-

-

Temperature Control: Higher temperatures provide the activation energy needed for enolate formation.

-

Solution: Perform the coupling reaction at low temperatures. Start the pre-activation of the acid at 0 °C and maintain this temperature after adding the amine. Only warm the reaction if absolutely necessary and for the shortest possible time.[11]

-

Q2: My stereochemical purity is decreasing during aqueous workup and extraction. What is happening?

Answer: The stereochemical integrity of your compound is likely being compromised by exposure to harsh pH conditions during the workup. Both strong acids and strong bases can catalyze the enolization of the C3-proton, leading to epimerization.[4][12]

-

Basic Conditions: Washing with strong bases (e.g., 1M NaOH) to remove unreacted acid will readily deprotonate the C3-position, causing rapid epimerization.[13]

-

Acidic Conditions: While generally less aggressive than strong bases for this specific issue, prolonged exposure to strong acids can also promote enol formation and lead to stereochemical scrambling.[5]

Solution:

-

Use mild buffering agents for pH adjustment. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient to neutralize the acid catalyst without being basic enough to cause significant epimerization.

-

Minimize the contact time with aqueous layers. Perform extractions swiftly and avoid letting the mixture sit in separatory funnels for extended periods.

-

If possible, consider a non-aqueous workup, such as direct purification by silica gel chromatography after filtering out any solid byproducts.

Q3: Which stereocenter is more susceptible to racemization, C2 or C3?

Answer: The stereocenter at the C3 position is significantly more labile and susceptible to epimerization.

-

C3 Position: The proton at C3 is alpha to the carbonyl group of the carboxylic acid. This position is activated towards deprotonation, as the resulting negative charge is stabilized by resonance delocalization onto the carbonyl oxygen, forming an enolate.[3] This is a well-established mechanism for racemization in carbonyl-containing compounds.[5][14]

-

C2 Position: The proton at C2 is on a benzylic ether carbon. While benzylic protons can be acidic, they are far less acidic than protons alpha to a carbonyl group. The benzyl ether itself is generally stable to a wide range of basic and mild acidic conditions.[15][16] Cleavage or racemization at this center would require much harsher conditions, such as strong Lewis acids or catalytic hydrogenolysis, which are not typical for standard manipulations of the carboxylic acid.[17]

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for (2R,3R)-2-Phenyloxane-3-carboxylic acid to ensure long-term stereochemical stability? Store the compound as a solid in a cool, dry, and dark environment. Keep it tightly sealed to protect it from atmospheric moisture and acidic or basic vapors in the laboratory. Under these conditions, the compound is stereochemically stable.

What analytical techniques are best for monitoring the stereochemical purity of my compound? The most reliable and accurate method is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC).[18][19][20][21] These techniques can separate and quantify the different stereoisomers, allowing for precise determination of diastereomeric and/or enantiomeric excess.[18][22] Other methods include:

-

NMR Spectroscopy with Chiral Derivatizing Agents: Converting the carboxylic acid into diastereomeric esters or amides (e.g., using Mosher's acid chloride) allows for quantification of the isomer ratio by standard ¹H or ¹⁹F NMR.[21]

-

Gas Chromatography (GC) with a Chiral Column: Suitable if the compound or a volatile derivative can be prepared.[18][21]

Can I convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂)? This is a high-risk procedure. The reaction with SOCl₂ is often performed at elevated temperatures and generates HCl as a byproduct.[23] Both the heat and the acidic conditions can promote epimerization. If an acid chloride is absolutely necessary, it should be prepared at low temperature using a milder reagent like oxalyl chloride with a catalytic amount of DMF and used immediately without purification. A safer alternative is to avoid the acid chloride altogether and use modern coupling reagents.

Recommended Protocols & Methodologies

Protocol 1: Epimerization-Free Amide Coupling

This protocol utilizes HATU, a coupling reagent known for its ability to minimize racemization.[7][9]

Objective: To form an amide bond while preserving the stereochemical integrity at the C3 position.

Materials:

-

(2R,3R)-2-Phenyloxane-3-carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve (2R,3R)-2-Phenyloxane-3-carboxylic acid in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add HATU to the solution and stir for 2 minutes.

-

Add DIPEA to the reaction mixture and stir for an additional 10-15 minutes at 0 °C for pre-activation.

-

Add the amine (either neat or as a solution in DMF) dropwise to the activated acid mixture at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

-

Workup: Quench the reaction with a small amount of water. Dilute with ethyl acetate and wash with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Validation: Analyze the stereochemical purity of the final product using Chiral HPLC.

Protocol 2: Mild Esterification via Mixed Anhydride

Standard Fischer esterification, which uses strong acid and heat, poses a high risk of epimerization.[23][24] This method uses a milder, two-step, one-pot procedure at low temperatures.[25]

Objective: To form a methyl or ethyl ester without compromising stereocenters.

Materials:

-

(2R,3R)-2-Phenyloxane-3-carboxylic acid (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Anhydrous Alcohol (e.g., Methanol or Ethanol) (large excess)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

Procedure:

-

Dissolve the carboxylic acid in anhydrous THF under an inert atmosphere.

-

Cool the solution to -15 °C (ice-salt bath).

-

Add DIPEA and stir for 5 minutes.

-

Slowly add ethyl chloroformate dropwise, ensuring the temperature does not rise above -10 °C. A white precipitate of DIPEA·HCl will form. Stir for 30 minutes at -15 °C.

-

In a separate flask, prepare a solution of the desired alcohol (e.g., methanol) and DMAP in THF.

-

Slowly add the alcohol/DMAP solution to the mixed anhydride slurry at -15 °C.

-

Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Filter off the DIPEA·HCl salts. Concentrate the filtrate. Redissolve in ethyl acetate and wash with saturated aq. NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel column chromatography.

Data Summary and Visualization

Table 1: Reagent and Condition Selection Guide to Minimize Epimerization Risk

| Parameter | Low Risk (Recommended) | Medium Risk | High Risk (Avoid) | Rationale |

| Coupling Reagent | HATU, HBTU, COMU, PyBOP | DIC/Oxyma, EDC/HOBt[8][26] | DCC, EDC (without additives)[6][8] | Modern uronium/phosphonium salts promote faster coupling, minimizing time for side reactions.[7] |

| Base | DIPEA, 2,4,6-Collidine | N-Methylmorpholine (NMM) | Triethylamine (TEA), DBU, NaOH | Sterically hindered, non-nucleophilic bases are less likely to abstract the acidic C3-proton.[6] |

| Temperature | -15 °C to Room Temp | 25 °C to 40 °C | > 40 °C / Reflux | Higher temperatures provide the activation energy for the epimerization pathway.[11][27] |

| Solvent | Aprotic (DCM, THF, DMF) | - | Protic (e.g., Methanol) | Polar aprotic solvents are standard. Protic solvents can participate in proton exchange. |

| Workup pH | Mildly Basic (aq. NaHCO₃) | Neutral (Water) | Strongly Basic (aq. NaOH) / Acidic (aq. HCl) | Harsh pH conditions directly catalyze the enolization mechanism responsible for epimerization.[4] |

Diagrams

References

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.

- Benchchem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Benchchem.

- Wikipedia. (n.d.). Peptide synthesis. Wikipedia.

- Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.

- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- University of Manchester. (n.d.). Racemisation in Chemistry and Biology. University of Manchester.

- Benchchem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.

- BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S.

- G.A. Karavassilopoulou, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

- Wikipedia. (n.d.). Racemization. Wikipedia.

- Unknown. (n.d.). Epimerization of Peptide. SlideShare.

- Unknown. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers.

- T.J. Wenzel, et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules.

- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Unknown. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.

- Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.

- M. N. Ismail, et al. (2018). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry.

- F. da S. Emery, et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega.

- Organic Chemistry Portal. (2025). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. Organic Chemistry Portal.

- ResearchGate. (n.d.). Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. ResearchGate.

- ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. ResearchGate.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.

- Unknown. (2017). Topic 6: Reactions at the α-carbon and β-carbon of Carbonyl Compounds. SlidePlayer.

- G. C. Montanari, et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research.

- LibreTexts. (2021). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal.

- Kim, S., Lee, J. I., & Kim, Y. C. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry.

- Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.

- Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.

- Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Sketchy.

- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

- LibreTexts. (2023). Alpha-carbon Reactions. Chemistry LibreTexts.

- MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]

- 4. Racemization - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzyl Ethers [organic-chemistry.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. uma.es [uma.es]

- 21. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 22. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 27. byjus.com [byjus.com]

Validation & Comparative

Stereoselectivity in Bioactivity: A Comparative Analysis of (2R,3R)- and (2S,3S)-Phenyloxane Isomers

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit significant differences in their potency, efficacy, and toxicity. This guide provides an in-depth comparison of the bioactivity of the (2R,3R) and (2S,3S) enantiomers of phenyloxane derivatives, a class of compounds known for their potent effects on monoamine transporters. Specifically, we will focus on reboxetine, a well-characterized phenyloxane derivative and selective norepinephrine reuptake inhibitor (NRI), to illustrate the critical role of stereochemistry in drug action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of stereoisomerism in pharmacology.

The Critical Role of Stereochemistry: The Case of Reboxetine

Reboxetine is a member of the phenyloxane class of compounds and is used clinically as an antidepressant.[1][2] It possesses two chiral centers, leading to four possible stereoisomers. The commercially available drug is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[1] Extensive research has demonstrated that the biological activity of reboxetine resides almost exclusively in one of its enantiomers, highlighting the importance of stereoselective interactions with its biological target, the norepinephrine transporter (NET).

The primary mechanism of action of reboxetine is the inhibition of norepinephrine reuptake by binding to the NET. This blockage leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][3]

Comparative Bioactivity of (2R,3R)- and (2S,3S)-Reboxetine

The two enantiomers of reboxetine exhibit a stark difference in their affinity for the human norepinephrine transporter (hNET). The (S,S)-enantiomer is significantly more potent than the (R,R)-enantiomer.

Key Findings:

-

(S,S)-Reboxetine is the Eutomer: The (S,S)-enantiomer is the pharmacologically active isomer, demonstrating a substantially higher affinity for the norepinephrine transporter.[4]

-

Significant Potency Difference: Studies have shown that (S,S)-reboxetine has a 130-fold higher affinity for the human norepinephrine transporter (hNET) compared to the (R,R)-enantiomer.[5][6]

-

Selectivity Profile: Reboxetine is highly selective for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).[3][7] This selectivity is crucial for its therapeutic effect and side-effect profile.

The profound difference in bioactivity between the two enantiomers underscores the highly specific nature of the binding pocket of the norepinephrine transporter. The spatial arrangement of the functional groups in the (S,S)-enantiomer allows for optimal interaction with the amino acid residues within the transporter's binding site, leading to high-affinity binding and potent inhibition. In contrast, the mirror-image configuration of the (R,R)-enantiomer results in a much weaker interaction.

Quantitative Comparison of Binding Affinities

The binding affinities of the (2R,3R) and (2S,3S) isomers of reboxetine for the norepinephrine, serotonin, and dopamine transporters are summarized in the table below. The affinity is expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

| Isomer | Target Transporter | Ki (nM) | Reference |

| (2S,3S)-Reboxetine | Norepinephrine (NET) | ~1.1 | [3] |

| Serotonin (SERT) | ~129 | [3] | |

| Dopamine (DAT) | >10,000 | [3] | |

| (2R,3R)-Reboxetine | Norepinephrine (NET) | ~143 | [5] |

| Serotonin (SERT) | - | ||

| Dopamine (DAT) | - | ||

| Racemic Reboxetine | Norepinephrine (NET) | 1.1 | [3] |

| Serotonin (SERT) | 129 | [3] | |

| Dopamine (DAT) | >10,000 | [3] |

Note: The Ki value for (2R,3R)-Reboxetine is estimated based on the 130-fold lower affinity compared to the (S,S)-enantiomer. The Ki for racemic reboxetine at NET reflects the high affinity of the (S,S)-enantiomer.

This data clearly illustrates the stereoselective nature of reboxetine's interaction with the norepinephrine transporter. The (S,S)-enantiomer is the primary contributor to the pharmacological activity of the racemic mixture.

Experimental Protocols

The determination of the binding affinities of the phenyloxane isomers is typically achieved through in vitro radioligand binding assays. Below is a detailed protocol for a competitive binding assay for the norepinephrine transporter.

Norepinephrine Transporter (NET) Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (e.g., (2R,3R)- or (2S,3S)-reboxetine) to compete with a radiolabeled ligand for binding to the norepinephrine transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Radioligand: [3H]Nisoxetine (a high-affinity NET ligand)[8][9]

-

NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Test Compounds: (2R,3R)-phenyloxane and (2S,3S)-phenyloxane isomers, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., Desipramine) to determine non-specific binding.[10]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Workflow Diagram:

Caption: Workflow for a NET radioligand binding assay.

Step-by-Step Procedure:

-

Membrane Preparation:

-

Thaw the frozen hNET cell membranes on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).

-

Dilute the membrane suspension to the desired final protein concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (typically in a serial dilution).

-

For total binding wells, add vehicle (e.g., DMSO).

-

For non-specific binding wells, add a high concentration of a competing ligand (e.g., 1 µM Desipramine).[10]

-

[3H]Nisoxetine at a final concentration typically near its Kd value (e.g., 1 nM).[10]

-

Add the diluted membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[10]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis of Phenyloxane Enantiomers

The enantioselective synthesis of phenyloxane derivatives is crucial for studying their stereospecific bioactivities. A common strategy involves the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product. The synthesis of (S,S)-reboxetine can be achieved through a multi-step process starting from commercially available chiral precursors.

Synthetic Pathway Overview:

Caption: Simplified synthetic route to (S,S)-Reboxetine.

A key step in the synthesis is the stereospecific formation of the two chiral centers. This can be accomplished, for example, by the selective oxidation of an N-protected hydroxymethylmorpholine followed by an aryl-chromium-mediated aromatic nucleophilic substitution.[4]

Conclusion

The comparison of the bioactivity of (2R,3R)- and (2S,3S)-phenyloxane isomers, exemplified by reboxetine, provides a compelling case for the critical importance of stereochemistry in drug design and development. The significant difference in binding affinity for the norepinephrine transporter between the two enantiomers highlights the precise molecular recognition required for pharmacological activity. For researchers in this field, a thorough understanding of stereoselective synthesis and bioactivity evaluation is paramount for the rational design of potent and selective therapeutic agents. The experimental protocols and data presented in this guide offer a framework for the investigation of chiral compounds targeting monoamine transporters and other biological targets.

References

-

MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Retrieved from [Link]

- Penmatsa, A., Wang, K. H., & Gouaux, E. (2015). X-ray structures of Drosophila dopamine transporter in complex with nisoxetine and reboxetine. Nature structural & molecular biology, 22(6), 506–508.

-

Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoisomers of reboxetine. Retrieved from [Link]

-

Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

- Zhu, W., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883.

-

PubChem. (n.d.). Reboxetine. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

- Zhu, W., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883.

- Google Patents. (n.d.). Use of optically pure reboxetine for treating or preventing diseases.

- van der Veen, L. A., et al. (2023). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. European Journal of Medicinal Chemistry, 258, 115599.

- Garofalo, A. W., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

- Hajós, M., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 10(1), 23–44.

- Zhang, Y., et al. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacology & Therapeutics, 124(1), 99–113.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Vashistha, V. K., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Asian Biomedicine, 16(4), 147-158.

-

Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]

-

ResearchGate. (n.d.). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. Retrieved from [Link]

- Zeng, F., et al. (2007). 18F-Labeled analogs of reboxetine as PET imaging agents for norepinephrine transporters. Journal of Nuclear Medicine, 48(supplement 2), 1335.

-

Semantic Scholar. (n.d.). Dose proportionality of reboxetine enantiomers in healthy male volunteers. Retrieved from [Link]

- Esch, D., et al. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(2), 139–146.

- Kritzer, M. F., et al. (2007). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 146(4), 1736–1748.

-

Unknown. (n.d.). Invitro Binding Assay Protocol. Retrieved from [Link]

- Rzewuska, M. (2012). Reboxetine in the light of science and clinical practice. Psychiatria i Psychologia Kliniczna, 12(2), 119-126.

- Spina, E., et al. (1998). No effect of the new antidepressant reboxetine on CYP2D6 activity in healthy volunteers. Therapeutic Drug Monitoring, 20(5), 553–556.

Sources

- 1. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Reboxetine - Wikipedia [en.wikipedia.org]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.